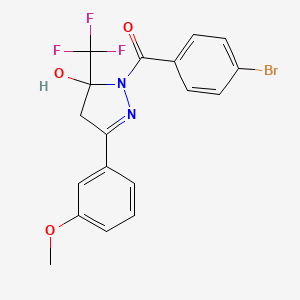![molecular formula C14H22ClNO2S B3984021 1-[1-methyl-2-(phenylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B3984021.png)
1-[1-methyl-2-(phenylsulfonyl)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
1-[1-methyl-2-(phenylsulfonyl)ethyl]piperidine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MPEP and belongs to the class of compounds known as metabotropic glutamate receptor antagonists.
Wirkmechanismus
The mechanism of action of 1-[1-methyl-2-(phenylsulfonyl)ethyl]piperidine hydrochloride involves its antagonism of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in the pathophysiology of a variety of neurological and psychiatric disorders. By blocking the activity of this receptor, this compound may modulate the activity of key neural circuits and provide therapeutic benefit.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of key neurotransmitter systems, including dopamine and glutamate, and may have an impact on synaptic plasticity and neurogenesis. Additionally, it has been shown to have anti-inflammatory effects and may modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-methyl-2-(phenylsulfonyl)ethyl]piperidine hydrochloride has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in both in vitro and in vivo models. Additionally, it has been shown to have good bioavailability and pharmacokinetic properties, making it a useful tool for studying the effects of mGluR5 antagonism in vivo. However, there are also limitations to its use in lab experiments. For example, it may have off-target effects on other receptors and may not accurately reflect the effects of genetic or environmental manipulations on the mGluR5 system.
Zukünftige Richtungen
There are several future directions for research on 1-[1-methyl-2-(phenylsulfonyl)ethyl]piperidine hydrochloride. One area of interest is its potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction to a variety of drugs of abuse. Additionally, there is interest in its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing more selective mGluR5 antagonists that may have fewer off-target effects and greater therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-[1-methyl-2-(phenylsulfonyl)ethyl]piperidine hydrochloride has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have potential as a treatment for conditions such as anxiety, depression, and addiction. Additionally, it has been studied for its potential in treating conditions such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-[1-(benzenesulfonyl)propan-2-yl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-13(15-10-6-3-7-11-15)12-18(16,17)14-8-4-2-5-9-14;/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVLOESDVIRYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)N2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,4-dichlorophenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983945.png)

![5-imino-2-methyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3983960.png)
![3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate](/img/structure/B3983975.png)
![3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983982.png)
![1-(4-fluorobenzoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B3983986.png)
![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B3983993.png)


![N-benzyl-4-fluoro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984005.png)


